molecular formula C22H15Cl3N2O3 B11058335 6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11058335
M. Wt: 461.7 g/mol
InChI Key: BCIKKAWBHLJICE-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione is a complex organic compound characterized by its unique structural features. This compound contains multiple chlorophenyl groups and a fused oxazolo-isoindole ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as chlorophenyl derivatives, through halogenation reactions. These intermediates are then subjected to cyclization reactions under controlled conditions to form the oxazolo-isoindole ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Oxazolo-isoindole derivatives: Compounds with similar ring systems.

Uniqueness

6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione stands out due to its unique combination of chlorophenyl groups and the fused oxazolo-isoindole ring system

Properties

Molecular Formula

C22H15Cl3N2O3

Molecular Weight

461.7 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C22H15Cl3N2O3/c23-9-1-4-11(5-2-9)27-21(28)16-13-8-14(17(16)22(27)29)20-18(13)19(26-30-20)12-6-3-10(24)7-15(12)25/h1-7,13-14,16-18,20H,8H2

InChI Key

BCIKKAWBHLJICE-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=NO4)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C3=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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